2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide
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Overview
Description
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromo-substituted phenyl ring, an isopropyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves multiple steps:
Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position of the phenyl ring.
Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives under basic conditions to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then coupled with 4H-1,2,4-triazole-4-amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenyl ring and triazole moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can lead to the formation of quinones or other oxidized products.
Scientific Research Applications
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromo-substituted phenyl ring and isopropyl group contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamides: Compounds with similar phenoxyacetamide structures but different substituents on the phenyl ring or triazole moiety.
Triazole Derivatives: Compounds containing the triazole ring but with different substituents or additional functional groups.
Uniqueness
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to the specific combination of its bromo-substituted phenyl ring, isopropyl group, and triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-9(2)10-3-4-12(11(14)5-10)20-6-13(19)17-18-7-15-16-8-18/h3-5,7-9H,6H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYHUPUTZNIFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NN2C=NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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